2-Methoxy-3'-morpholinomethyl benzophenone
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Overview
Description
2-Methoxy-3’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol It is a benzophenone derivative, characterized by the presence of a methoxy group and a morpholinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3’-morpholinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Methoxy-3’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3’-morpholinomethyl benzophenone.
Reduction: Formation of 2-methoxy-3’-morpholinomethyl benzohydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a photoinitiator in polymerization reactions .
Mechanism of Action
The mechanism of action of 2-Methoxy-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another benzophenone derivative used in sunscreens and cosmetics.
2,2-Dihydroxy-4-methoxybenzophenone: A metabolite of oxybenzone with similar chemical properties.
Uniqueness
2-Methoxy-3’-morpholinomethyl benzophenone is unique due to the presence of both a methoxy group and a morpholinomethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQLKRZGUNRODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643069 |
Source
|
Record name | (2-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-05-4 |
Source
|
Record name | (2-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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